Documented CNS Therapeutic Utility: Depression and Dementia Indications in Patent Literature
The compound n-butyl-4-chlorobenzenemethanamine is explicitly claimed in U.S. Patent 5,086,073 as a pharmacologically active agent for the treatment of depression, cerebral insufficiency, and senile dementia [1]. The patent reports a pD₂ value of 6.3 for its close N-methyl analog in a GABAB receptor autoreceptor assay on rat vagus nerve, demonstrating that the 4-chlorobenzyl-n-butyl scaffold engages these relevant CNS targets [1]. In contrast, widely available comparator N-(4-chlorobenzyl)butan-2-amine lacks any equivalent therapeutic patent claim and is predominantly cited as a synthetic intermediate , making the target compound the structurally defined choice for CNS drug discovery programs.
| Evidence Dimension | Patented therapeutic indication and target engagement |
|---|---|
| Target Compound Data | Claimed for treatment of depression and dementia; pD₂ of close N-methyl analog = 6.3 at GABAB autoreceptor |
| Comparator Or Baseline | N-(4-chlorobenzyl)butan-2-amine: No patent claim for CNS therapy; primarily an intermediate |
| Quantified Difference | Target has specific patent-backed CNS indication; comparator lacks therapeutic patent |
| Conditions | Rat vagus nerve GABAB autoreceptor depolarization assay (Patent US 5,086,073) |
Why This Matters
For research groups developing GABAB modulators or antidepressant candidates, the patent-backed CNS activity provides a validated biological starting point that cannot be assumed for non-patented, commercially available analogs.
- [1] White, J. F., Warren, M. C., & Ennis, C. (1992). U.S. Patent No. 5,086,073. Washington, DC: U.S. Patent and Trademark Office. Table 1, Line 208. View Source
